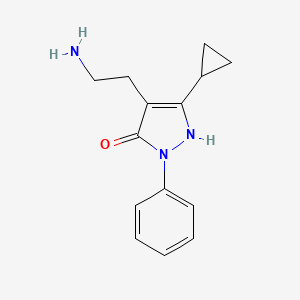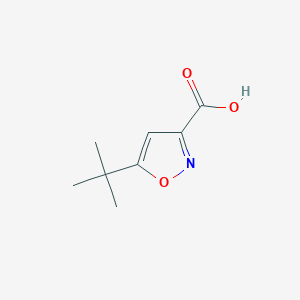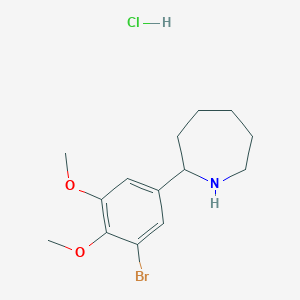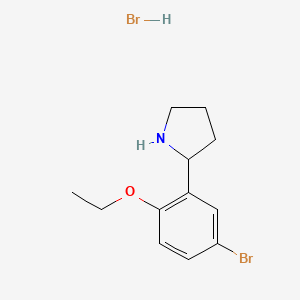
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one class, which is characterized by a pyrazolone ring, a feature common to several compounds studied for their diverse chemical and biological properties. The papers provided do not directly discuss this specific compound but offer insights into similar structures and their characteristics, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves condensation reactions, as seen in the preparation of related compounds. For instance, a Schiff base derivative was synthesized by condensation of an aldehyde with 4-amino antipyrine . Similarly, a one-step synthesis method for substituted pyrazolopyrans was reported using a three-component condensation involving pyrazolones . These methods suggest that the target compound could potentially be synthesized through a condensation reaction involving an aminoethyl precursor and a cyclopropyl-substituted pyrazolone.
Molecular Structure Analysis
X-ray diffraction methods have been employed to determine the crystal and molecular structures of pyrazolone derivatives, revealing details about tautomeric forms and intramolecular hydrogen bonding . The molecular structure of the target compound would likely exhibit similar characteristics, such as tautomerism and potential for hydrogen bonding, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Pyrazolone derivatives are known to participate in various chemical reactions. For example, they can react with α-amino acids and their esters to form azomethine ylides , or undergo cyclopropanation when treated with arsonium ylide . These reactions indicate that the target compound may also be reactive towards nucleophiles and could be used as a precursor for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazolone ring can affect the compound's solubility, melting point, and stability . The target compound's cyclopropyl and phenyl groups would contribute to its hydrophobic character, potentially affecting its solubility in organic solvents.
Wirkmechanismus
Target of Action
The structure of the compound suggests it may have similarities with dopamine , a neurotransmitter that plays several important roles in the brain and body. Dopamine interacts with dopamine receptors, which are present system-wide .
Mode of Action
If we consider its potential similarity to dopamine, it might interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors .
Biochemical Pathways
One of these plays a major role in the motivational component of reward-motivated behavior .
Result of Action
Dopamine, a potentially similar compound, signals the perceived motivational prominence of an outcome, which in turn propels the organism’s behavior toward or away from achieving that outcome .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-8-12-13(10-6-7-10)16-17(14(12)18)11-4-2-1-3-5-11/h1-5,10,16H,6-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRUDADYMQXGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160753 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
952958-77-9 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)






